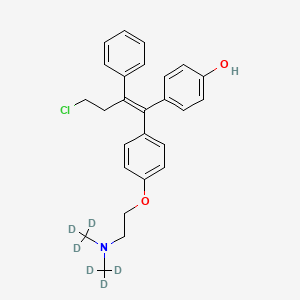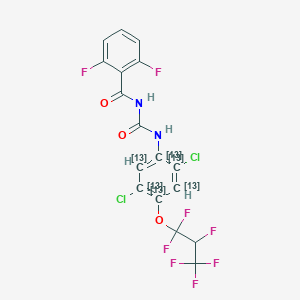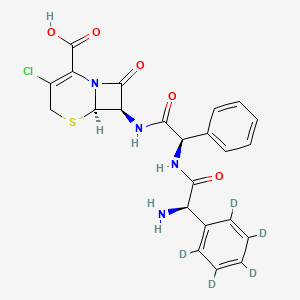
D-Phenylglycyl Cefaclor-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Phenylglycyl Cefaclor-d5: is a semisynthetic antibiotic derivative of cefaclor, a second-generation cephalosporin. This compound is characterized by the addition of a D-phenylglycyl group to the cefaclor molecule, enhancing its pharmacokinetic properties and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylglycyl Cefaclor-d5 involves the N-acylation of the side chain of cefaclor with D-phenylglycine. This process typically employs penicillin G acylase as a biocatalyst, which facilitates the coupling of the activated acyl donor with the nucleophile . The reaction conditions often include a controlled pH environment and specific temperature settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and product formation. The final product is then purified through crystallization and filtration techniques to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: D-Phenylglycyl Cefaclor-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenylglycyl moiety, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the cephalosporin core, impacting its antibacterial properties.
Substitution: Common in the modification of the side chains to enhance activity or stability.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Various alkylating or acylating agents under basic or acidic conditions.
Major Products: The major products formed from these reactions include modified cephalosporin derivatives with potentially enhanced or altered antibacterial activity .
Aplicaciones Científicas De Investigación
D-Phenylglycyl Cefaclor-d5 has a wide range of applications in scientific research, including:
Mecanismo De Acción
D-Phenylglycyl Cefaclor-d5, like other cephalosporins, exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial autolytic enzymes such as autolysins . The addition of the D-phenylglycyl group enhances the compound’s stability and resistance to degradation by beta-lactamases .
Comparación Con Compuestos Similares
- Cephalexin
- Cefazolin
- Cephalothin
- Cefuroxime axetil
- Cefotaxime
- Ceftriaxone
- Cefepime
- Ceftaroline
Comparison: D-Phenylglycyl Cefaclor-d5 is unique due to the addition of the D-phenylglycyl group, which enhances its pharmacokinetic properties and stability compared to other cephalosporins. This modification allows for better resistance to beta-lactamase degradation and potentially broader antibacterial activity .
Propiedades
Fórmula molecular |
C23H21ClN4O5S |
|---|---|
Peso molecular |
506.0 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2R)-2-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C23H21ClN4O5S/c24-14-11-34-22-17(21(31)28(22)18(14)23(32)33)27-20(30)16(13-9-5-2-6-10-13)26-19(29)15(25)12-7-3-1-4-8-12/h1-10,15-17,22H,11,25H2,(H,26,29)(H,27,30)(H,32,33)/t15-,16-,17-,22-/m1/s1/i1D,3D,4D,7D,8D |
Clave InChI |
XLWILXSSHAKXHH-GZEOSQKHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)Cl)C(=O)O)N)[2H])[2H] |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


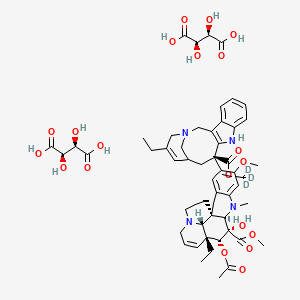
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
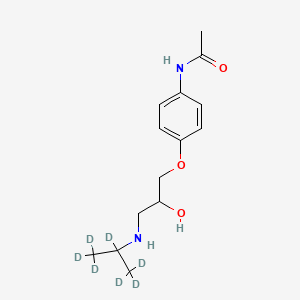
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)
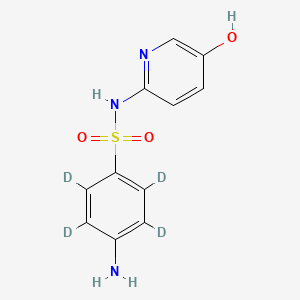
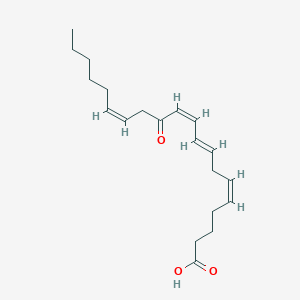
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
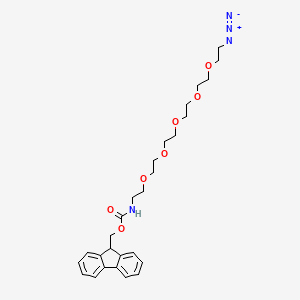
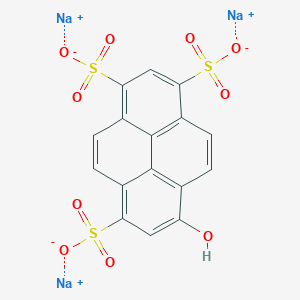
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
